1-(4-Tert-butylphenyl)cyclohexane-1-carboxylic acid
Description
1-(4-Tert-butylphenyl)cyclohexane-1-carboxylic acid is a cyclohexane-based carboxylic acid derivative featuring a bulky 4-tert-butylphenyl substituent. This structure combines a hydrophobic tert-butyl group with a polar carboxylic acid moiety, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
1-(4-tert-butylphenyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O2/c1-16(2,3)13-7-9-14(10-8-13)17(15(18)19)11-5-4-6-12-17/h7-10H,4-6,11-12H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJPDAIDCDSEJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2(CCCCC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901198601 | |
| Record name | 1-[4-(1,1-Dimethylethyl)phenyl]cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901198601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923200-14-0 | |
| Record name | 1-[4-(1,1-Dimethylethyl)phenyl]cyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=923200-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(1,1-Dimethylethyl)phenyl]cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901198601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(4-tert-butylphenyl)cyclohexane-1-carboxylic acid typically involves the following steps:
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(4-Tert-butylphenyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry
1-(4-Tert-butylphenyl)cyclohexane-1-carboxylic acid has been investigated for its antibacterial properties, particularly against Mycobacterium tuberculosis. A study highlighted its effectiveness in structure-activity relationship (SAR) studies, where modifications to the compound led to analogs with improved antibacterial activity and selectivity indices. For example, derivatives with specific substitutions on the phenyl ring demonstrated enhanced potency, with minimal cytotoxicity observed in HepG2 cell lines .
Drug Development
The compound's structural features make it a candidate for further exploration in drug development. Its ability to inhibit specific biological targets can be leveraged to design new therapeutic agents. The SAR studies conducted on related compounds indicate that structural modifications can lead to significant improvements in efficacy against resistant strains of pathogens .
Material Science
In materials science, the unique chemical structure of 1-(4-tert-butylphenyl)cyclohexane-1-carboxylic acid can be utilized to develop advanced polymers and composites. Its bulky tert-butyl group can enhance thermal stability and mechanical properties when incorporated into polymer matrices. Research into its use as a plasticizer or modifier in polymer formulations is ongoing, with preliminary findings suggesting improved performance characteristics .
Case Study 1: Antibacterial Activity
A high-throughput screening of various compounds against Mycobacterium tuberculosis identified several analogs of 1-(4-tert-butylphenyl)cyclohexane-1-carboxylic acid with promising activity. The study showed that specific substitutions at the para position of the phenyl ring significantly influenced antibacterial potency, with some analogs achieving MIC values as low as 2 µM .
| Compound | MIC (µM) | Selectivity Index |
|---|---|---|
| Original | 6.3 | High |
| Analog A | 2.0 | Moderate |
| Analog B | 6.8 | High |
Case Study 2: Polymer Applications
Research into the incorporation of this compound into polymer systems revealed that it could serve as an effective modifier to enhance thermal properties without compromising mechanical integrity. The findings indicated that polymers blended with this compound exhibited improved heat resistance and flexibility compared to unmodified controls .
Mechanism of Action
The mechanism of action of 1-(4-tert-butylphenyl)cyclohexane-1-carboxylic acid involves its interaction with molecular targets and pathways:
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following comparison focuses on compounds with structural similarities, including variations in substituents, ring systems, and functional groups.
Table 1: Structural and Physical Properties
Substituent Effects
- Hydrophobic vs. Polar Groups : The tert-butyl group in the target compound enhances lipophilicity compared to the methoxy (polar, electron-donating) or chloro (electronegative) substituents. For instance, 1-(4-Methoxyphenyl)cyclohexane-1-carboxylic acid has a lower LogP (3.22) due to the methoxy group’s polarity, whereas the tert-butyl analog likely has a higher LogP, favoring membrane permeability in drug design.
- Trifluoromethyl Impact : The trifluoromethyl group in 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid introduces strong electron-withdrawing effects and hydrophobicity, enhancing stability in aqueous environments.
Ring System Variations
- Cyclohexane vs.
- Cyclohexene Unsaturation : 4-Phenyl-1-cyclohexene-1-carboxylic acid’s conjugated double bond may enhance reactivity in Diels-Alder reactions or photochemical applications, unlike the saturated cyclohexane derivative.
Functional Group Modifications
- Amino and Protecting Groups: Compounds like 1-{[(Tert-butoxy)carbonyl]amino}-4-methylcyclohexane-1-carboxylic acid (CAS 2169168-08-3) introduce amino-protecting groups (Boc), expanding utility in peptide synthesis. This contrasts with the target compound’s lack of nitrogen-based functionalization.
Biological Activity
1-(4-Tert-butylphenyl)cyclohexane-1-carboxylic acid, identified by its CAS number 923200-14-0, is a synthetic organic compound with potential biological activities. This compound features a tert-butyl group on the phenyl ring and a carboxylic acid functional group, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The structure of 1-(4-tert-butylphenyl)cyclohexane-1-carboxylic acid can be represented as follows:
Key Features:
- Functional Groups: The presence of a carboxylic acid group enhances solubility and potential reactivity with biological molecules.
- Steric Hindrance: The bulky tert-butyl group may affect the compound's binding affinity and selectivity towards biological targets.
Anti-inflammatory Effects
Cyclohexane derivatives have been explored for their anti-inflammatory properties. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, potentially modulating inflammatory pathways . Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines, indicating that 1-(4-tert-butylphenyl)cyclohexane-1-carboxylic acid may also exhibit such effects.
Anticancer Potential
The anticancer activity of cyclohexane carboxylic acids has been documented in various studies. For example, compounds with similar structural motifs have demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis or inhibiting cell proliferation . The exact mechanism for 1-(4-tert-butylphenyl)cyclohexane-1-carboxylic acid remains to be elucidated but may involve interference with cell signaling pathways or direct interaction with DNA.
The mechanism by which 1-(4-tert-butylphenyl)cyclohexane-1-carboxylic acid exerts its biological effects is likely multifaceted:
- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to inflammation or cancer progression.
- Receptor Modulation: It could bind to receptors that mediate inflammatory responses or cell growth, altering their activity and downstream signaling.
Case Studies and Research Findings
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
